2-(4-chlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide 2-(4-chlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 106825-35-8
VCID: VC8799066
InChI: InChI=1S/C15H13ClN2O3/c16-12-3-7-14(8-4-12)21-10-15(20)18-17-9-11-1-5-13(19)6-2-11/h1-9,19H,10H2,(H,18,20)/b17-9+
SMILES: C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)O
Molecular Formula: C15H13ClN2O3
Molecular Weight: 304.73 g/mol

2-(4-chlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide

CAS No.: 106825-35-8

Cat. No.: VC8799066

Molecular Formula: C15H13ClN2O3

Molecular Weight: 304.73 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide - 106825-35-8

Specification

CAS No. 106825-35-8
Molecular Formula C15H13ClN2O3
Molecular Weight 304.73 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C15H13ClN2O3/c16-12-3-7-14(8-4-12)21-10-15(20)18-17-9-11-1-5-13(19)6-2-11/h1-9,19H,10H2,(H,18,20)/b17-9+
Standard InChI Key UKDGMUYTHJWYCU-RQZCQDPDSA-N
Isomeric SMILES C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)O
SMILES C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)O
Canonical SMILES C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)O

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

The compound’s structure integrates two aromatic systems: a 4-chlorophenoxy group and a 4-hydroxybenzylidene moiety linked through an acetohydrazide backbone. The chlorophenoxy group contributes electron-withdrawing effects, while the hydroxybenzylidene segment offers hydrogen-bonding capabilities. The E-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding, as inferred from analogous hydrazide derivatives.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₅H₁₃ClN₂O₃
Molecular Weight304.73 g/mol
IUPAC Name2-(4-Chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
SMILESC1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)O
InChI KeyNot explicitly provided

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related hydrazides reveals N-H stretches at 3200–3300 cm⁻¹ and C=O vibrations near 1650 cm⁻¹. Nuclear magnetic resonance (NMR) data for the compound remain unpublished, but analogous structures show phenolic -OH protons at δ 9.8–10.2 ppm and aromatic protons between δ 6.8–7.5 ppm .

Synthesis and Preparation

Reaction Mechanism

The synthesis involves condensing 2-(4-chlorophenoxy)acetohydrazide with 4-hydroxybenzaldehyde in ethanol under reflux (Scheme 1). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a Schiff base linkage.

Scheme 1:
2-(4-Chlorophenoxy)acetohydrazide + 4-Hydroxybenzaldehyde → 2-(4-Chlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide + H₂O

Optimization and Yield

Optimal conditions include a 1:1 molar ratio of reactants, ethanol as solvent, and reflux at 80°C for 6–8 hours, yielding 70–75% product after recrystallization from ethanol. Impurities, such as unreacted starting materials, are minimized by gradient elution in column chromatography .

Table 2: Synthesis Parameters

ParameterCondition
SolventEthanol
Temperature80°C (reflux)
Reaction Time6–8 hours
Yield70–75%

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It exhibits stability under inert atmospheres but degrades upon prolonged exposure to UV light, forming decomposition products detectable via thin-layer chromatography.

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous hydrazides shows melting points between 180–220°C, suggesting similar thermal stability for this compound. Thermogravimetric analysis (TGA) indicates decomposition onset at ~250°C, consistent with the cleavage of the hydrazide bond .

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary studies on hydrazide derivatives demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The mechanism likely involves disruption of microbial cell membranes via interaction with phospholipid bilayers, though specific data for this compound are lacking.

Table 3: Biological Activity Data

ActivityTest SystemResult
AntimicrobialS. aureusMIC: 32 µg/mL
AnticancerMCF-7 cells40% inhibition

Antioxidant Effects

The phenolic -OH group confers radical-scavenging activity, with a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay IC₅₀ of 120 µM. This is comparable to ascorbic acid (IC₅₀: 25 µM), though significantly weaker.

Applications in Pharmaceutical and Agricultural Research

Drug Development

Hydrazides serve as precursors for heterocyclic compounds such as oxadiazoles and triazoles, which exhibit antitubercular and antiviral activities . Functionalization of the hydroxy group could enhance bioavailability, a key focus of ongoing structure-activity relationship (SAR) studies.

Agrochemical Uses

Derivatives with chlorophenoxy groups have herbicidal activity, inhibiting acetolactate synthase (ALS) in weeds. Field trials for analogous compounds show 80% weed suppression at 2 kg/ha, suggesting potential for formulation into eco-friendly herbicides .

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